3-methyl-N-{[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Overview
Description
3-methyl-N-{[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a quinazolinone core, a triazole ring, and a benzamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3-methyl-N-{[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core from anthranilic acid and an appropriate aldehyde or ketone . The triazole ring is then introduced through a cyclization reaction involving a suitable hydrazine derivative. The final step involves the coupling of the quinazolinone-triazole intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
3-methyl-N-{[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Scientific Research Applications
3-methyl-N-{[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-{[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell growth and survival . The triazole ring can enhance the binding affinity of the compound to its target, thereby increasing its potency .
Comparison with Similar Compounds
Similar compounds to 3-methyl-N-{[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide include other quinazolinone derivatives, such as:
4-oxo-3,4-dihydroquinazolin-2-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Triazole-containing compounds: These compounds have a triazole ring and are known for their antimicrobial and anticancer properties.
Benzamide derivatives: These compounds contain a benzamide moiety and are studied for their potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-N-[[5-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c1-3-11-29-20(13-24-21(30)16-8-6-7-15(2)12-16)27-28-23(29)32-14-19-25-18-10-5-4-9-17(18)22(31)26-19/h3-10,12H,1,11,13-14H2,2H3,(H,24,30)(H,25,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSPFHDBAYVZED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2CC=C)SCC3=NC4=CC=CC=C4C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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